2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate
Description
Properties
IUPAC Name |
[2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKSSFKGGQKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 3-nitroaniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(3-Aminophenyl)amino]-2-oxoethyl 4-aminobenzoate.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential applications in drug development due to its structural characteristics that suggest biological activity. Some notable areas include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, suggesting potential as an anticancer agent . For instance, compounds with similar structures have shown percent growth inhibitions ranging from 51.88% to 86.61% against different cancer types .
- Antimicrobial Properties : Investigations into related compounds have shown promising antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess similar properties.
Organic Synthesis
As a versatile intermediate, 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate can facilitate the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in the development of new materials and pharmaceuticals .
Case Studies
- Anticancer Studies : A study focused on N-Aryl derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity against multiple cell lines, highlighting its potential as a lead compound in cancer therapeutics .
- Biological Activity Assessment : Research into the biological activities of structurally related compounds has revealed their potential as enzyme inhibitors, particularly in pathways relevant to cancer and neurodegenerative diseases. Such findings underscore the importance of further exploring this compound's pharmacological properties .
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds, emphasizing differences in substituents, synthesis yields, physicochemical properties, and biological activities.
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Substituent Effects: The presence of a 3-nitrophenyl group in the target compound distinguishes it from analogs with biphenyl (e.g., 2q ) or fluorophenyl (e.g., ) substituents.
- Synthesis Efficiency : The biphenyl derivative 2q achieved a high yield (83%) compared to other analogs, suggesting steric or electronic factors in the 3-nitrophenyl variant may require optimized conditions .
- Biological Activity : Only 2q demonstrated explicit tyrosinase inhibition, highlighting the importance of biphenyl moieties in targeting this enzyme .
Compounds with Similar Ester-Amide Linkages
Key Observations :
- Linkage Flexibility : The target compound’s ester-amide hybrid contrasts with pyrazole-carboxamide (e.g., 4a ) or benzimidazole-benzoic acid (e.g., ) systems. These differences may alter solubility and metabolic stability.
- Functional Groups: The 4-aminobenzoate ester in the target compound could enhance bioavailability compared to carboxylic acid derivatives (e.g., ), which may ionize at physiological pH .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Stability : Nitroaromatic compounds are generally stable but may undergo metabolic reduction to amines, altering their activity profile .
Biological Activity
2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate is a compound that has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine based on diverse research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula . Its structure includes:
- A nitrophenyl group, which may contribute to its biological activity.
- An aminobenzoate moiety that is known for various pharmacological properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Tumor Growth : Similar derivatives have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The presence of the nitro group is often associated with enhanced cytotoxicity against various cancer cell lines .
- Immunomodulatory Effects : The compound may modulate immune responses, which is beneficial in treating autoimmune diseases. Compounds with similar structures have been reported to exhibit activity against pathological immune activation .
- Antioxidant Activity : Some studies suggest that derivatives of this compound can scavenge free radicals, thereby reducing oxidative stress in cells .
Efficacy Studies
Table 1 summarizes key findings from studies evaluating the biological activity of related compounds.
Case Studies
- Cancer Treatment : In a study involving various derivatives of aminobenzoates, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .
- Diabetes Management : Another study highlighted the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. These findings suggest a potential application for managing diabetes by preserving β-cell function, although further research is needed to confirm these effects specifically for this compound .
Q & A
Q. What safety protocols are essential when handling nitroaromatic intermediates during synthesis?
- Answer : Use explosion-proof equipment for reactions involving nitro groups. Implement fume hoods for volatile intermediates (e.g., nitrophenyl isocyanates). Emergency protocols must include neutralization kits (e.g., sodium bicarbonate for acid spills) and immediate decontamination procedures for skin/eye exposure .
Q. How can computational tools enhance experimental design for derivative synthesis?
- Answer : Use DFT calculations (Gaussian) to predict reaction transition states and optimize pathways. Retrosynthetic analysis software (Synthia) identifies feasible routes. QSAR models prioritize derivatives with desired bioactivity or reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
